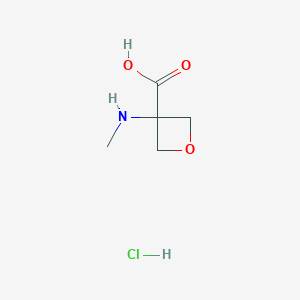

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Methylamino)oxetane-3-carboxylic acid hydrochloride” is a chemical compound . It is a derivative of oxetane-3-carboxylic acid , which is a heterocyclic building block . Oxetane-containing compounds (OCC) are found in nature and are produced by microorganisms, marine invertebrates, and algae . They are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be used to incorporate alkyl substituents and access a range of oxetane derivatives . The reaction generally requires moderate heating due to the activation energy involved in the formation of the oxetane ring from an epoxide .Wissenschaftliche Forschungsanwendungen

Bioisosteres and Physicochemical Properties

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride and its derivatives, such as oxetan-3-ol, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This assessment was part of a broader investigation into oxetane and thietane rings as surrogates for carbonyl and carboxylic acid functionalities. The study involved the design, synthesis, and evaluation of a set of model compounds for their physicochemical properties, including their application as isosteric replacements in drug design, notably in derivatives of the cyclooxygenase inhibitor, ibuprofen, to inhibit eicosanoid biosynthesis in vitro. This research suggests that oxetane-containing structures may offer promising alternatives to the traditional carboxylic acid moiety in medicinal chemistry (Lassalas et al., 2017).

Synthetic Methodologies and Chemical Reactions

Oxetane and related compounds serve as core structures in various synthetic strategies for creating complex molecules. For instance, the synthesis of spiro[cyclopropane-1,4'-oxazoline]s demonstrates the versatility of oxetane-based compounds in constructing cyclic and acyclic frameworks. These methodologies have been applied to the synthesis of compounds with potential applications in medicinal chemistry and material science. The ability to manipulate oxetane-containing compounds through reactions like Michael additions, ring closures, and coupling reactions underlines their utility in organic synthesis (Dalai et al., 2008).

Photochemical Applications

The photochemical reactivity of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride derivatives has been explored in various studies. For example, the Paternó-Büchi reaction involving silyl enol ethers and enamides in the presence of aromatic aldehydes to yield 3-(silyloxy)oxetanes and protected 3-aminooxetanes, respectively, showcases the potential of oxetane derivatives in photoinduced synthesis. These reactions provide access to structurally complex and functionally diverse oxetane derivatives, highlighting their applicability in the development of novel materials and pharmaceuticals (Vogt et al., 2009).

Biomaterials and Biomineralization

Carboxylate-containing polyamides synthesized from derivatives of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride have shown promise in the field of biomaterials, particularly in the context of biomineralization. These polymers demonstrate the ability to bind calcium ions effectively, which is a critical aspect of biomineralization processes. The study on the detection of such polyamides in calcium carbonate using solid-state NMR techniques provides insights into the potential applications of oxetane-based polymers in the development of new biomaterials (Ueyama et al., 1998).

Zukünftige Richtungen

Oxetane-containing compounds are attracting the attention of pharmacologists, physicians, and chemists as important motifs for discovering new drugs due to their interesting physicochemical properties . More than a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Once one of them gains FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

Eigenschaften

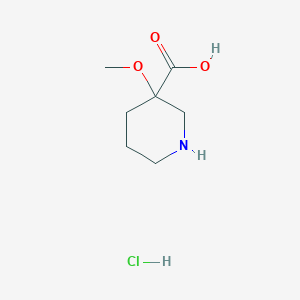

IUPAC Name |

3-(methylamino)oxetane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWJJWYYBTUBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)

![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)

![tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2961525.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961526.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)